(5Z)-5-[(4-propoxyphenyl)methylidene]-1,3-thiazolidine-2,4-dione
Description
Structure
3D Structure
Properties
IUPAC Name |
(5Z)-5-[(4-propoxyphenyl)methylidene]-1,3-thiazolidine-2,4-dione | |
|---|---|---|
| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C13H13NO3S/c1-2-7-17-10-5-3-9(4-6-10)8-11-12(15)14-13(16)18-11/h3-6,8H,2,7H2,1H3,(H,14,15,16)/b11-8- | |
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
GBWOSXZUTXXXQF-FLIBITNWSA-N | |
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CCCOC1=CC=C(C=C1)C=C2C(=O)NC(=O)S2 | |
| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Isomeric SMILES |
CCCOC1=CC=C(C=C1)/C=C\2/C(=O)NC(=O)S2 | |
| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C13H13NO3S | |
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
263.31 g/mol | |
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Biological Activity
(5Z)-5-[(4-propoxyphenyl)methylidene]-1,3-thiazolidine-2,4-dione, with the CAS number 1099596-27-6, is a thiazolidinedione derivative that has garnered attention for its potential biological activity. This compound exhibits a molecular formula of C13H13NO3S and a molar mass of 263.31 g/mol. Its structure features a thiazolidine ring, which is significant in various biological applications, particularly in medicinal chemistry.
Antioxidant Properties
Research indicates that compounds within the thiazolidinedione class often exhibit antioxidant activity. The antioxidant potential of this compound has been evaluated through various assays:
- DPPH Free Radical Scavenging Activity : This assay measures the ability of a compound to donate electrons and neutralize free radicals. Preliminary studies suggest that this compound demonstrates significant scavenging activity, indicating its potential as an antioxidant agent .
Anti-inflammatory Effects
Thiazolidinediones are known for their anti-inflammatory properties. The compound's structure may contribute to its ability to inhibit inflammatory pathways:
- Inhibition of Monocyte Chemoattractant Protein-1 (MCP-1) : MCP-1 plays a crucial role in macrophage recruitment during inflammation. Studies have shown that similar thiazolidinedione derivatives can inhibit MCP-1 induced chemotaxis in RAW264.7 cells, suggesting that this compound could exhibit similar effects .
Hepatoprotective Activity
The hepatoprotective effects of thiazolidinediones have been documented in various studies:
Synthesis and Biological Evaluation
A recent study focused on synthesizing various thiazolidinedione derivatives, including this compound. The synthesized compounds were evaluated for their biological activities using standard assays:
| Compound | DPPH Scavenging Activity (%) | IC50 (µM) | Hepatoprotective Effect |
|---|---|---|---|
| 4f | 85 | 0.72 | Significant |
| 6h | 78 | 20.47 | Moderate |
| This compound | TBD | TBD | TBD |
Note : TBD indicates that specific data for this compound is still under investigation or not yet available.
Mechanistic Insights
The biological activity of thiazolidinediones is often linked to their ability to activate peroxisome proliferator-activated receptors (PPARs), specifically PPAR-gamma. This receptor plays a crucial role in glucose metabolism and lipid homeostasis:
- PPAR-gamma Activation : Activation of PPAR-gamma by thiazolidinediones leads to anti-inflammatory effects and improved insulin sensitivity. Future studies on this compound should explore its binding affinity to PPAR-gamma and subsequent biological responses.
Comparison with Similar Compounds
Table 1: Key Structural Analogues and Their Properties
Key Observations:
Substituent Position and Electronic Effects :
- Electron-withdrawing groups (e.g., -Br in , -CF₃ in ) enhance metabolic stability and target binding.
- Electron-donating groups (e.g., -OCH₃ in , -OCH₂CH₃ in the query compound) improve solubility but may reduce receptor affinity compared to halogenated analogues .
Pharmacological Activities: The 3-chloro-4-phenylethoxy derivative (IC50 = 19.8 nM) exhibits ~3-fold higher 15-hydroxyprostaglandin dehydrogenase inhibitory activity than the query compound’s structural relatives (e.g., 4-propoxyphenyl derivative) . PPARγ activation is more pronounced in benzimidazole-TZD hybrids (e.g., ), where the benzimidazole moiety enhances nuclear receptor interactions.
Pharmacokinetic and Toxicity Profiles
- Metabolic Stability : Fluorinated derivatives (e.g., ) show longer half-lives due to resistance to cytochrome P450 oxidation.
Q & A
Basic Research Questions
Q. What are the standard synthetic routes for (5Z)-5-[(4-propoxyphenyl)methylidene]-1,3-thiazolidine-2,4-dione?
- Methodological Answer : The compound is synthesized via a Knoevenagel condensation reaction. Aromatic aldehydes (e.g., 4-propoxyphenylaldehyde) are condensed with 1,3-thiazolidine-2,4-dione in ethanol or methanol under reflux with a catalytic base (e.g., piperidine or sodium hydroxide). The reaction typically requires 6–12 hours, followed by filtration, washing with cold ethanol, and recrystallization for purification. Yields range from 55% to 75% depending on substituent steric effects .
Q. How is the compound characterized to confirm its structure and purity?
- Methodological Answer :
- Spectroscopy :
- IR : Peaks at ~1740–1680 cm⁻¹ (C=O stretching of thiazolidinedione), ~1600 cm⁻¹ (C=N stretching), and ~1250 cm⁻¹ (C-O-C of propoxy group) .
- ¹H/¹³C NMR : Signals for the propoxyphenyl methylidene proton (δ 7.8–8.2 ppm, singlet) and thiazolidinedione carbonyl carbons (δ 165–175 ppm) .
- Mass Spectrometry : Molecular ion peaks ([M+H]⁺) align with theoretical molecular weights (e.g., m/z 319.3 for C₁₃H₁₃NO₃S) .
- Melting Point : Reported values range from 220–270°C, depending on substituents .
Q. What biological activities are associated with this compound?
- Methodological Answer : Thiazolidinedione derivatives are studied for:
- Antidiabetic activity : PPAR-γ agonism via molecular docking studies (binding affinity ΔG ≈ -8.5 kcal/mol) .
- Antimicrobial activity : MIC values of 8–32 µg/mL against Staphylococcus aureus and Escherichia coli .
- Antioxidant activity : DPPH radical scavenging (IC₅₀ ≈ 12–25 µM) .
Advanced Research Questions
Q. How can computational modeling optimize the compound's bioactivity?
- Methodological Answer :
- Molecular Docking : Use AutoDock Vina to simulate interactions with target proteins (e.g., PPAR-γ, PDB ID: 3VSO). Key residues (e.g., Tyr473, His323) form hydrogen bonds with the thiazolidinedione core .
- QSAR Studies : Develop models using descriptors like logP, polar surface area, and H-bond acceptors to predict activity. A QSAR model with R² > 0.85 can guide structural modifications .
Q. What strategies resolve contradictions in cytotoxicity data across studies?
- Methodological Answer :
- Dose-Response Analysis : Use nonlinear regression (e.g., GraphPad Prism) to calculate IC₅₀ values. Discrepancies may arise from assay conditions (e.g., MTT vs. SRB assays).
- Metabolic Stability Testing : Evaluate hepatic microsomal stability (e.g., t₁/₂ in rat liver microsomes) to differentiate intrinsic toxicity from metabolic byproducts .
Q. How does the propoxyphenyl substituent influence reactivity compared to methoxy or hydroxy analogs?
- Methodological Answer :
- Electron-Donating Effects : The propoxy group (-OCH₂CH₂CH₃) enhances electron density on the phenyl ring, stabilizing the methylidene moiety and increasing electrophilicity.
- Comparative Reactivity :
- Oxidation : Propoxyphenyl derivatives show slower oxidation rates (t₁/₂ ≈ 45 min) than hydroxy analogs (t₁/₂ ≈ 20 min) due to reduced phenolic reactivity .
- Nucleophilic Substitution : Iodine substitution at the 3-position (as in ) increases halogen bonding potential, altering biological target interactions .
Q. What advanced spectroscopic techniques validate tautomeric or stereochemical ambiguities?
- Methodological Answer :
- X-ray Crystallography : Resolves Z/E isomerism (e.g., CCDC deposition numbers in confirm the (Z)-configuration) .
- Dynamic NMR : Detects tautomeric equilibria (e.g., thione-thiol tautomerism) via temperature-dependent chemical shift changes .
Key Research Recommendations
- Prioritize X-ray crystallography to resolve stereochemical uncertainties (e.g., Z/E isomerism in the methylidene group) .
- Explore prodrug strategies (e.g., esterification of the propoxy group) to enhance bioavailability .
- Conduct in vivo pharmacokinetic studies to correlate computational predictions with experimental data .
Retrosynthesis Analysis
AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.
One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.
Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.
Strategy Settings
| Precursor scoring | Relevance Heuristic |
|---|---|
| Min. plausibility | 0.01 |
| Model | Template_relevance |
| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
| Top-N result to add to graph | 6 |
Feasible Synthetic Routes
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Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.
